5-Bromo-3-methyl-1H-indole (CAS 10075-48-6) is a strategically functionalized indole derivative characterized by a C3-methyl group and a C5-bromine atom. In procurement and synthetic planning, this compound is primarily valued for its dual-role architecture: the C3-methyl group sterically and electronically blocks the highly reactive C3 position, while the C5-bromine provides a versatile handle for transition-metal-catalyzed cross-coupling [1]. This specific substitution pattern makes it a critical precursor for the regioselective synthesis of C2-functionalized indoles and advanced pharmaceutical intermediates where standard unsubstituted indoles would yield intractable mixtures [2].
Substituting 5-bromo-3-methyl-1H-indole with simpler analogs introduces severe process inefficiencies. Using 5-bromoindole exposes the highly nucleophilic C3 position, leading to undesired C3-alkylation, Friedel-Crafts byproducts, or dimerization, which necessitates costly protection-deprotection steps to force C2-reactivity [1]. Conversely, substituting with 3-methylindole (skatole) blocks the C3 position but lacks the C5-halogen, requiring harsh, poorly regioselective bromination steps to enable downstream Suzuki or Buchwald-Hartwig cross-couplings [2]. Furthermore, N-methylated analogs (like 5-bromo-1-methylindole) eliminate the free N-H proton, destroying compatibility with modern hydrogen-bond-mediated asymmetric catalysis [3]. Consequently, procuring the exact 5-bromo-3-methyl-1H-indole structure is essential for streamlined, high-yield functionalization at the C2 and C5 positions.
Substitution pattern mismatch
5-Bromo-3-methyl substitution governs reactivity and physicochemical profiles; unsubstituted or differently substituted indoles may shift coupling outcomes and purification behavior.
Physical property divergence
Melting point, boiling point, and density differ significantly from 3-methylindole or 5-bromoindole, altering crystallization, distillation, and phase-separation performance.
Hazard classification gap
Brominated analog carries Eye Damage Category 1, not present for non-brominated indoles; safety protocols may not transfer directly.
The presence of the C3-methyl group forces incoming electrophiles to the C2 position. In nickel-catalyzed asymmetric Friedel-Crafts propargylation, 5-bromo-3-methyl-1H-indole yields the C2-propargylated indolenine in 82% yield with 98% ee and a 90:10 diastereomeric ratio [1]. In contrast, baseline indoles lacking C3-substitution typically react at the C3 position, requiring additional synthetic workarounds to achieve C2-functionalization.
| Evidence Dimension | C2-Propargylation Yield and Enantioselectivity |
| Target Compound Data | 82% yield, 98% ee, 90:10 dr at the C2 position |
| Comparator Or Baseline | 5-Bromoindole (Reacts preferentially at C3, yielding completely different product architectures) |
| Quantified Difference | Enables direct 82% yield of C2-functionalized product without C3-interference |
| Conditions | Nickel-catalyzed asymmetric Friedel-Crafts propargylation with propargylic carbonates |
Procuring a C3-blocked indole eliminates the need for transient protecting groups when synthesizing complex C2-chiral indolenines.
The C5-bromine serves as a direct handle for palladium-catalyzed cross-coupling. In the synthesis of SERCA2a activators, 5-bromo-3-methyl-1H-indole smoothly underwent Suzuki coupling to yield advanced intermediates in 63% yield [1]. If 3-methylindole were used as a substitute, an additional regioselective halogenation step would be required before cross-coupling could occur.
| Evidence Dimension | Cross-Coupling Readiness |
| Target Compound Data | Direct Suzuki coupling at C5 (63% yield of complex intermediate) |
| Comparator Or Baseline | 3-Methylindole (Requires prior C5-halogenation step) |
| Quantified Difference | Eliminates the need for a prior C5-halogenation step, enabling direct 63% yield in Suzuki coupling |
| Conditions | Pd-catalyzed Suzuki coupling for SERCA2a activator synthesis |
The pre-installed C5 bromine provides an immediate, reliable handle for late-stage diversification, streamlining pharmaceutical library synthesis.
Unlike N-methylated analogs, 5-bromo-3-methyl-1H-indole retains a free N-H proton, which is critical for binding to dual chiral Lewis acid/H-bond catalysts. This interaction accelerates the reaction rate and overrules baseline regioselectivity, enabling highly enantioselective 2-alkylation [1]. N-alkylated indoles fail to form this hydrogen bond, resulting in drastically lower reaction rates and poor enantiomeric excess.
| Evidence Dimension | Enantioselective 2-Alkylation Efficiency |
| Target Compound Data | High reaction rate and ee via N-H hydrogen bonding to chiral catalyst |
| Comparator Or Baseline | N-Alkyl indoles (Fail to bind catalyst, resulting in low ee/yield) |
| Quantified Difference | Maintains necessary H-bond donor capacity for asymmetric organocatalysis, which is lost in N-alkylated analogs |
| Conditions | Dual chiral Lewis acid/H-bond-mediated catalysis with α,β-unsaturated 2-acyl imidazoles |
Retaining the free N-H while blocking C3 allows buyers to leverage advanced asymmetric organocatalysis that strictly requires indole-catalyst hydrogen bonding.
The C3-methyl group effectively directs diazenylation to the C2 position. When reacted with aryltriazenes under Sc(OTf)3 / ionic liquid promotion, 5-bromo-3-methyl-1H-indole produces the corresponding 2-position diazenylated product in >93% yield [1]. Unsubstituted indoles typically yield C3-diazenylated products, making 5-bromo-3-methyl-1H-indole the necessary choice for C2-azo functionalization.
| Evidence Dimension | 2-Position Diazenylation Yield |
| Target Compound Data | >93% yield of 2-diazenyl product |
| Comparator Or Baseline | Unsubstituted indoles (Yield C3-diazenyl products) |
| Quantified Difference | Shifts regioselectivity entirely from C3 to C2 with >93% efficiency |
| Conditions | Sc(OTf)3 / Ionic Liquid promoted diazenylation with aryltriazenes |
Provides a highly efficient, regioselective route to 2-azoindole derivatives for photopharmacology and dye manufacturing.
Due to its C3-blocked architecture, this compound is highly effective for asymmetric Friedel-Crafts propargylation and allylation reactions, allowing for the direct synthesis of C2-chiral indolenines without the need for transient protecting groups [1].
The pre-installed C5-bromine serves as a highly reliable handle for Suzuki, Heck, and Buchwald-Hartwig cross-couplings, making it an effective building block for synthesizing complex therapeutics, such as SERCA2a activators [2].
Because it retains a free N-H proton, the compound is structurally compatible with modern dual chiral Lewis acid/H-bond-mediated catalysis, enabling highly enantioselective transformations that N-alkylated indoles cannot undergo [3].
The steric blocking of the C3 position forces diazenylation to occur cleanly at the C2 position, providing a high-yielding, regioselective pathway for the development of novel azo-dyes and photoswitchable bioactive molecules [4].
Corrosive;Irritant